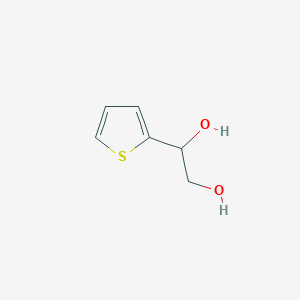

1,2-Ethanediol, 1-(2-thienyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-Ethanediol, 1-(2-thienyl)- is a useful research compound. Its molecular formula is C6H8O2S and its molecular weight is 144.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,2-Ethanediol, 1-(2-thienyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Ethanediol, 1-(2-thienyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Introduction to 1,2-Ethanediol, 1-(2-thienyl)-

1,2-Ethanediol, 1-(2-thienyl)-, commonly known as thiophenol ethylene glycol, is an organic compound with notable applications in various scientific fields, particularly in medicinal chemistry and materials science. This compound features a thienyl group attached to a 1,2-ethanediol backbone, which enhances its chemical properties and potential utility in diverse applications.

Medicinal Chemistry

1,2-Ethanediol, 1-(2-thienyl)- has been explored for its potential in drug development due to its structural similarities with known pharmacophores. The thienyl moiety can enhance drug solubility and bioavailability.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds similar to 1,2-ethanediol derivatives have shown efficacy against various bacterial strains and fungi .

- Anticancer Properties : Studies have suggested that thienyl-containing compounds can induce apoptosis in cancer cells. The mechanism often involves the modulation of cellular signaling pathways that lead to cell death .

Agricultural Applications

The compound is also being investigated for use in agriculture as a plant growth regulator and pesticide. Its ability to interact with plant metabolic pathways makes it a candidate for enhancing crop yields and resistance to pathogens.

- Fungicidal Activity : Certain derivatives demonstrate potent antifungal activity against phytopathogenic fungi, making them valuable for crop protection .

Materials Science

In materials science, 1,2-Ethanediol, 1-(2-thienyl)- is being studied for its role in synthesizing novel polymers and composites.

- Polymer Synthesis : The compound can be used as a monomer in the production of specialty polymers with tailored properties. Its inclusion can enhance thermal stability and mechanical strength of the resulting materials .

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical reactions such as:

- Esterification : Reacting with acids to form esters that have applications in fragrance and flavor industries.

- Reduction Reactions : Serving as a substrate for enzymatic or chemical reduction processes to yield alcohols or other functional groups .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thienyl derivatives found that 1,2-Ethanediol, 1-(2-thienyl)- exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined through standard broth dilution methods, showing promising results comparable to established antibiotics .

Case Study 2: Agricultural Use

Field trials were performed using formulations containing this compound to assess its effectiveness as a fungicide. Results indicated a substantial reduction in fungal infections on crops treated with the thienyl derivative compared to untreated controls, highlighting its potential as an agricultural bioproduct .

Data Tables

| Application Area | Specific Use | Observed Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Effective against multiple pathogens |

| Agricultural Science | Plant Growth Regulator | Increased crop yields |

| Materials Science | Polymer Production | Enhanced mechanical properties |

| Chemical Synthesis | Intermediate for Synthesis | Versatile reactions |

Propriétés

IUPAC Name |

1-thiophen-2-ylethane-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2S/c7-4-5(8)6-2-1-3-9-6/h1-3,5,7-8H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMFOUCNNYYUJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CO)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451164 |

Source

|

| Record name | 1,2-Ethanediol, 1-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143314-50-5 |

Source

|

| Record name | 1,2-Ethanediol, 1-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.